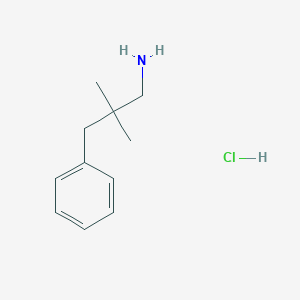

2,2-Dimethyl-3-phenylpropan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2,2-dimethyl-3-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-11(2,9-12)8-10-6-4-3-5-7-10;/h3-7H,8-9,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHUCZGQGFHTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Nitrile Precursors

One established method, analogous to related phenylpropylamine hydrochlorides, involves the catalytic hydrogenation of the corresponding nitrile under acidic conditions to yield the amine hydrochloride salt directly.

- Charge an autoclave with the nitrile precursor (e.g., 2-phenylpropionitrile or a structurally related nitrile bearing the 2,2-dimethyl substitution), 5% palladium on carbon catalyst, ethanol solvent, and concentrated hydrochloric acid.

- Stir the mixture under hydrogen pressure (approximately 75–78 psi) at elevated temperatures (50–64°C) for about 3 hours.

- After completion, depressurize, filter off the catalyst, concentrate the filtrate under reduced pressure, and precipitate the hydrochloride salt by addition of a non-polar solvent such as methyl tert-butyl ether.

- Isolate the white crystalline hydrochloride salt by filtration and drying.

Reaction Conditions and Yield Data:

| Parameter | Details |

|---|---|

| Catalyst | 5% Pd/C (wet) |

| Solvent | Ethanol |

| Acid | Concentrated HCl (12M) |

| Temperature | 50–64°C |

| Pressure | 75–78 psi H2 |

| Reaction Time | 3 hours |

| Yield | ~76% (isolated hydrochloride) |

This method is efficient and scalable, yielding high-purity amine hydrochloride salts suitable for further applications.

Grignard Reaction Followed by Reductive Deoxygenation

A more complex synthetic route involves the formation of the amine via a Grignard reaction and subsequent reductive steps, often used for related analogs and applicable to the preparation of 2,2-dimethyl-3-phenylpropan-1-amine derivatives.

- Preparation of a Grignard reagent from an aryl bromide (e.g., 3-bromoanisole) and magnesium in tetrahydrofuran (THF) under nitrogen.

- Reaction of the Grignard reagent with a suitable ketone precursor bearing the dimethylamino group to form a tertiary alcohol intermediate.

- Activation of the hydroxyl group with mineral acids (e.g., methanesulfonic acid or para-toluenesulfonic acid) in the presence of solvents like cyclohexane.

- Reductive deoxygenation using palladium catalysts (Pd/C) under hydrogen atmosphere at mild temperatures (25–30°C).

- Isolation of the amine free base followed by conversion to the hydrochloride salt using hydrochloric acid in solvents such as isopropanol or acetone.

Reaction Conditions Summary:

| Step | Conditions |

|---|---|

| Grignard formation | Mg, THF, 68–75°C, N2 atmosphere |

| Ketone addition | 25–30°C, 12 hours |

| Activation and dehydration | Methanesulfonic acid, cyclohexane, reflux 3–5 h |

| Catalytic hydrogenation | Pd/C, H2, 5–7 kg/cm², 25–30°C, 2–4 h |

| Salt formation | HCl gas or HCl solution in isopropanol/acetone |

This multistep approach allows for stereochemical control and is adaptable to various substituted phenylpropylamines.

Mannich Reaction Approach

Although more commonly used for related amines such as 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride, the Mannich reaction can be adapted for preparing 2,2-dimethyl-3-phenylpropan-1-amine hydrochloride.

- Reaction of a methylene-active ketone with dialkylamine hydrochloride and formaldehyde derivatives under reflux in ethanol.

- Formation of N,N-dialkylmethyleneammonium chloride intermediates, followed by Michael addition to yield the amine hydrochloride.

- Purification via recrystallization from polar solvents or chromatographic methods.

This method offers a straightforward synthetic route but may require optimization for the sterically hindered 2,2-dimethyl substitution.

Conversion to Hydrochloride Salt

Regardless of the synthetic route to the free base amine, conversion to the hydrochloride salt is typically achieved by:

- Bubbling dry hydrogen chloride gas into a solution of the amine in anhydrous solvents such as isopropanol or acetone.

- Alternatively, addition of concentrated hydrochloric acid solution to the amine dissolved in an organic solvent.

- Precipitation of the hydrochloride salt by cooling or addition of anti-solvents.

- Isolation by filtration and drying.

This step enhances the compound's stability, crystallinity, and ease of handling.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation | Nitrile, Pd/C, H2, HCl, ethanol, 50–64°C, 75–78 psi | High yield, direct salt formation | Requires high pressure equipment | ~76 |

| Grignard + Reductive Deoxygenation | Aryl bromide, Mg, ketone, Pd/C, acids, H2, THF, cyclohexane | Stereochemical control, versatile | Multi-step, longer reaction time | Variable (~60–80) |

| Mannich Reaction | Methylene-active ketone, dialkylamine HCl, formaldehyde, ethanol reflux | Simple setup, mild conditions | May require optimization for sterics | Moderate (~50–70) |

Research Findings and Notes

- The catalytic hydrogenation method is favored for industrial scale synthesis due to its straightforward procedure and good yield.

- Grignard-based methods are more suitable for complex derivatives requiring stereochemical specificity.

- Mannich reactions, while simpler, may be less efficient for sterically hindered substrates like 2,2-dimethyl derivatives.

- Purity of the final hydrochloride salt is critical for biological applications; recrystallization and chromatographic purification are recommended.

- Spectroscopic characterization (NMR, MS) confirms structure and purity.

- Storage at room temperature in dry conditions preserves compound integrity.

Scientific Research Applications

2,2-Dimethyl-3-phenylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs.

Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-phenylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2,2-dimethyl-3-phenylpropan-1-amine hydrochloride, enabling comparative analysis of substituent effects and physicochemical properties.

Fluorinated Analogs

- 1-Fluoro-2-methylpropan-2-amine hydrochloride (CAS No. N/A): This compound replaces the phenyl group with a fluorine atom on the α-carbon. The molecular formula is C₄H₁₀ClFN .

- 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride (CAS No. 1797306-72-9): A halogenated analog featuring both fluorine and chlorine on the aromatic ring. The electron-withdrawing effects of halogens may enhance stability but reduce basicity compared to the unsubstituted phenyl group in the target compound. Molecular formula: C₁₀H₁₄Cl₂FN .

Chlorinated Derivatives

- 3-Chloro-N,N-dimethylpropane-1-amine hydrochloride (CAS No. 5407-04-5): Substitutes the phenyl group with a chlorine atom on the propane chain. Molecular formula: C₅H₁₃Cl₂N .

- 2-Chloro-N,N-dimethylpropylamine hydrochloride (CAS No. N/A): Features a chlorine atom on the central carbon, introducing steric hindrance similar to the dimethyl groups in the target compound. This structural similarity may result in comparable solubility profiles. Molecular formula: C₅H₁₃Cl₂N .

Phenyl-Containing Amine Hydrochlorides

- 2-Phenyl-1-propanamine hydrochloride (CAS No. 20388-87-8): Lacks the dimethyl substituents but retains the phenyl group. The absence of steric hindrance may increase reactivity in nucleophilic reactions. Market data indicate broader industrial consumption compared to the target compound .

- [(2E)-3-Phenyl-2-propen-1-yl]amine hydrochloride (Cinnamylamine hydrochloride, CAS No. N/A): Contains an allyl chain conjugated to the phenyl group, enhancing resonance stabilization. This structure differs significantly in geometry and electronic distribution, likely affecting binding affinity in biological systems .

Comparative Data Table

Research Implications

- Steric Effects : The dimethyl groups in this compound hinder nucleophilic attack, making it less reactive than 2-phenyl-1-propanamine hydrochloride .

- Halogen Impact : Fluorinated and chlorinated analogs exhibit distinct electronic profiles, with fluorine reducing lipophilicity and chlorine increasing molecular weight .

- Aromatic vs. Aliphatic : Phenyl-containing derivatives prioritize π-π interactions, while aliphatic analogs (e.g., 3-chloro-N,N-dimethylpropane-1-amine HCl) favor hydrogen bonding .

Biological Activity

Overview

2,2-Dimethyl-3-phenylpropan-1-amine hydrochloride, with the chemical formula C11H18ClN, is a hydrochloride salt of a phenylpropanamine derivative. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Research has indicated its interaction with various biological systems, including enzyme modulation and receptor activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It may function as an agonist or antagonist, influencing various biochemical pathways. The compound's unique structure enhances its stability and reactivity, making it a valuable candidate for further research in medicinal chemistry.

Biological Activity Studies

Research studies have focused on the compound's effects on pathogenic bacteria and its potential therapeutic applications. Notably, studies have examined its ability to inhibit biofilm formation and virulence factors in Serratia marcescens, a significant pathogen responsible for various infections.

Case Study: Inhibition of Serratia marcescens

A study published in PMC highlighted the efficacy of 3-phenylpropan-1-amine (closely related to our compound) in reducing biofilm formation by 48% at a concentration of 50 μg/mL. The study utilized quantitative real-time PCR (qRT-PCR) to demonstrate that this compound downregulated the expression of key virulence genes such as fimA, fimC, and pigP .

Table 1: Effects of 3-Phenylpropan-1-Amine on Serratia marcescens NJ01

| Treatment Concentration (μg/mL) | Biofilm Formation Inhibition (%) | Virulence Factor Reduction (%) |

|---|---|---|

| 0 (Control) | 0 | 0 |

| 25 | 30 | 15 |

| 50 | 48 | >50 |

Comparative Analysis

When compared to similar compounds like 3-phenylpropan-1-amine and other derivatives, the unique substitution pattern of this compound enhances its biological properties. The presence of dimethyl groups contributes to its stability and potential efficacy against drug-resistant pathogens.

Table 2: Comparison of Biological Activities

| Compound | Biofilm Inhibition (%) | Antimicrobial Activity |

|---|---|---|

| 2,2-Dimethyl-3-phenylpropan-1-amine HCl | TBD | TBD |

| 3-Phenylpropan-1-amine | 48 | Moderate |

| Other Phenylpropylamines | Variable | Low |

Research Applications

The compound has been investigated for various applications:

- Pharmaceutical Development : As a precursor in synthesizing drugs targeting bacterial infections.

- Biochemical Research : Studying interactions with enzymes and receptors to understand mechanisms underlying its biological activities.

- Industrial Use : Employed in the synthesis of fine chemicals and pharmaceuticals.

Q & A

Q. What are the most reliable laboratory-scale synthesis routes for 2,2-Dimethyl-3-phenylpropan-1-amine hydrochloride?

Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. For example:

- Step 1 : React a tertiary amine precursor (e.g., 2,2-dimethyl-3-phenylpropan-1-amine) with methyl iodide under controlled alkylation conditions.

- Step 2 : Convert the free amine to its hydrochloride salt using hydrochloric acid in anhydrous ethanol .

- Key Considerations : Optimize reaction temperature (typically 0–5°C for alkylation) and stoichiometric ratios to minimize byproducts. Monitor pH during salt formation to ensure complete protonation .

Q. How can purity and structural integrity be validated for this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substituent positions and absence of impurities. For instance, the methyl groups (2,2-dimethyl) should appear as singlets in NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed m/z for ) .

- Elemental Analysis : Confirm C, H, N, and Cl percentages within ±0.3% of theoretical values .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use a mixture of ethanol and diethyl ether (1:3 v/v) to isolate the hydrochloride salt. Slow cooling enhances crystal purity .

- Column Chromatography : Employ silica gel with a gradient of methanol in dichloromethane (0–10%) for intermediates. Monitor fractions via TLC (Rf ~0.4 in 5% MeOH/CHCl) .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer:

- Conditions : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C.

- Stability Tests : Perform periodic NMR and HPLC analyses to detect degradation (e.g., hydrolysis of the amine group) .

Advanced Research Questions

Q. What reaction mechanisms govern the oxidation or substitution of the amine group in this compound?

Methodological Answer:

- Oxidation : Treat with potassium permanganate (KMnO) in acidic conditions to form a nitro derivative. Monitor reaction progress via IR spectroscopy (disappearance of N–H stretches at ~3300 cm) .

- Substitution : React with benzyl chloride in the presence of a base (e.g., KCO) to form N-benzyl derivatives. Use kinetic studies to optimize reaction rates .

Q. How can selectivity be achieved in functionalizing the amine group without affecting the phenyl or dimethyl groups?

Methodological Answer:

- Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect the amine during alkylation of other sites. Remove Boc with trifluoroacetic acid (TFA) post-reaction .

- Steric Effects : Leverage the steric hindrance of the 2,2-dimethyl groups to direct electrophilic attacks toward the less hindered amine .

Q. What computational tools are available for retrosynthetic analysis of this compound?

Methodological Answer:

- AI-Powered Retrosynthesis : Tools like Pistachio or Reaxys databases predict feasible routes using template-based algorithms. Input the SMILES string to generate stepwise pathways .

- Density Functional Theory (DFT) : Calculate transition-state energies to identify optimal reaction conditions (e.g., solvent polarity, temperature) .

Q. How can contradictions in spectroscopic data (e.g., conflicting NMR peaks) be resolved?

Methodological Answer:

Q. What pharmacological screening methods are applicable for studying this compound’s bioactivity?

Methodological Answer:

Q. How can industrial-scale synthesis methods be adapted for academic research settings?

Methodological Answer:

- Flow Chemistry : Miniaturize continuous flow reactors (e.g., microreactors) to replicate industrial conditions (high pressure, precise temperature control) at lab scale .

- Automation : Integrate liquid-handling robots for reproducible amine alkylation and salt formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.